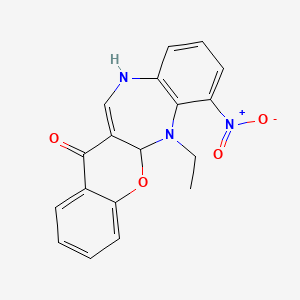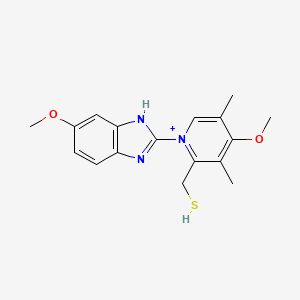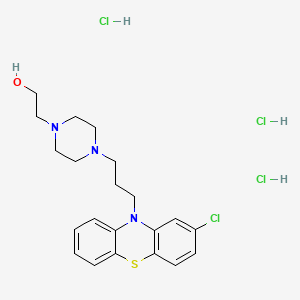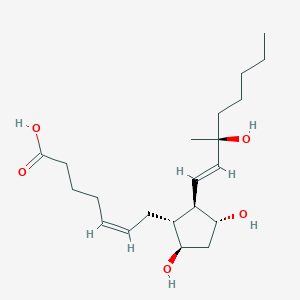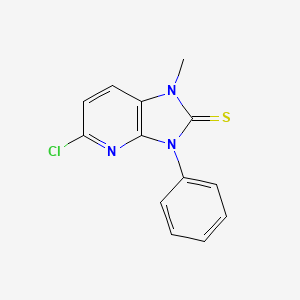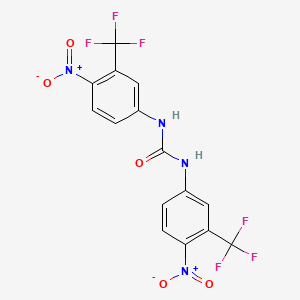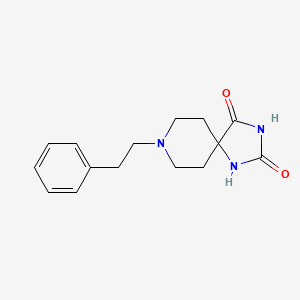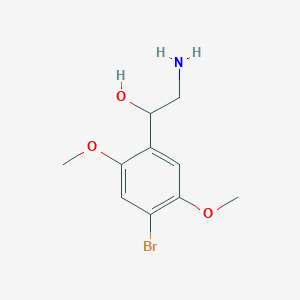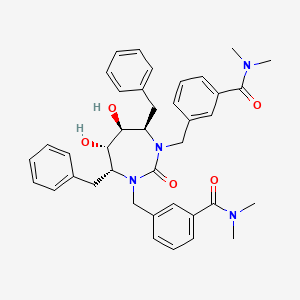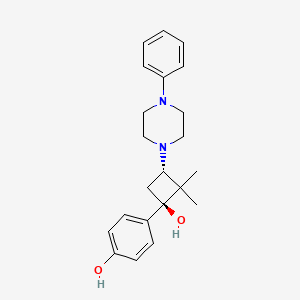
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- is a complex organic compound with a unique structure that includes a phenol group, a cyclobutyl ring, and a piperazine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- typically involves multiple steps, starting with the preparation of the cyclobutyl ring, followed by the introduction of the piperazine group and the phenol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclobutyl ring or the piperazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the phenol or piperazine moieties.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, trans-
- Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-methyl-1-piperazinyl)cyclobutyl)-, cis-
- Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclopropyl)-, cis-
Uniqueness
The unique combination of the cyclobutyl ring, piperazine moiety, and phenol group in Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- distinguishes it from similar compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
53086-84-3 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-[(1R,3S)-1-hydroxy-2,2-dimethyl-3-(4-phenylpiperazin-1-yl)cyclobutyl]phenol |
InChI |
InChI=1S/C22H28N2O2/c1-21(2)20(16-22(21,26)17-8-10-19(25)11-9-17)24-14-12-23(13-15-24)18-6-4-3-5-7-18/h3-11,20,25-26H,12-16H2,1-2H3/t20-,22+/m0/s1 |
InChI-Schlüssel |
CPTORXYUTVFFGO-RBBKRZOGSA-N |
Isomerische SMILES |
CC1([C@H](C[C@]1(C2=CC=C(C=C2)O)O)N3CCN(CC3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(C(CC1(C2=CC=C(C=C2)O)O)N3CCN(CC3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


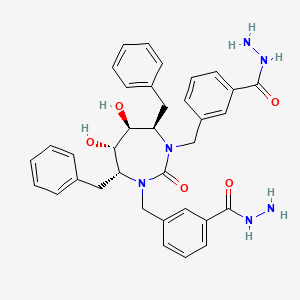
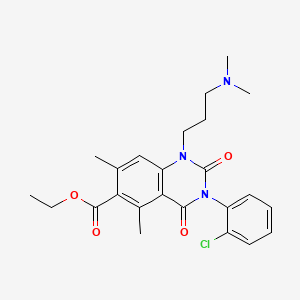
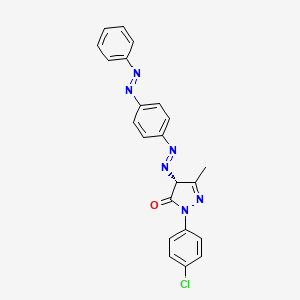

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
